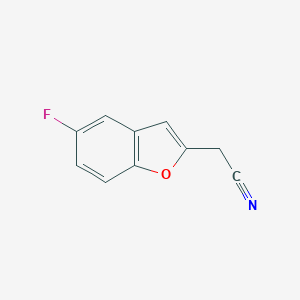
2-(5-Fluorobenzofuran-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(5-Fluorobenzofuran-2-yl)acetonitrile involves several steps. One common method includes the fluorination of benzofuran derivatives. For instance, the reaction of benzofuran with trifluoromethyl hypofluorite (CF3OF) can yield fluorinated benzofuran derivatives . Another method involves the reaction of cesium fluoride with (benzofuran-2-yl)phenyliodonium tosylate, producing 2-fluorobenzofuran . These methods highlight the importance of selective fluorination in the synthesis of fluorinated benzofuran compounds.
化学反应分析
2-(5-Fluorobenzofuran-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(5-Fluorobenzofuran-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-(5-Fluorobenzofuran-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzofuran ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
相似化合物的比较
2-(5-Fluorobenzofuran-2-yl)acetonitrile can be compared with other similar compounds, such as:
2-Fluorobenzofuran: A simpler fluorinated benzofuran derivative with similar chemical properties.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A complex benzofuran derivative with potential anticancer activity.
Trifluoromethylbenzofuran: Another fluorinated benzofuran with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
生物活性
2-(5-Fluorobenzofuran-2-yl)acetonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview backed by diverse sources.
The compound's structure features a benzofuran moiety substituted with a fluorine atom and a nitrile group, which may influence its reactivity and biological properties. The molecular formula is C10H6FNO, and it has been synthesized through various methods, including the fluorination of benzofuran derivatives.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antibacterial and antiviral activities. For instance, studies have shown that certain derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent . In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, possibly through the activation of caspase pathways or inhibition of cell proliferation signals.
| Activity Type | Target | Mechanism |
|---|---|---|
| Antibacterial | S. aureus, E. coli | Disruption of cell wall synthesis |
| Antiviral | Various viruses | Inhibition of viral replication |
| Anticancer | Cancer cell lines | Induction of apoptosis |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function. For example, it has shown inhibitory effects on alpha-glucosidase, which is significant in carbohydrate metabolism .
- Receptor Interaction : The presence of the fluorine atom enhances binding affinity to certain receptors, potentially modulating signaling pathways involved in cell growth and survival .
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various benzofuran derivatives, this compound exhibited significant activity against multi-drug resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound revealed that it effectively reduced tumor growth in xenograft models. The study concluded that further development could lead to novel therapeutic agents for cancer treatment .
Comparative Analysis
When compared to similar compounds such as 2-Fluorobenzofuran and Trifluoromethylbenzofuran, this compound shows enhanced biological activity due to its unique substitution pattern, which affects both chemical reactivity and biological interactions .
属性
IUPAC Name |
2-(5-fluoro-1-benzofuran-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRXVVHOLFQAQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













